molecular formula C22H24N4O3 B14935648 N-[4-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B14935648
M. Wt: 392.5 g/mol
InChI Key: XLBKCQWNDDDPSI-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a synthetic small molecule featuring a phthalazinone core substituted at the 3-position with a 2-methylpropyl (isobutyl) group and an acetamide side chain attached to a 4-(acetylamino)phenyl moiety. The phthalazinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and anticancer research.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide

InChI

InChI=1S/C22H24N4O3/c1-14(2)13-26-22(29)19-7-5-4-6-18(19)20(25-26)12-21(28)24-17-10-8-16(9-11-17)23-15(3)27/h4-11,14H,12-13H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

XLBKCQWNDDDPSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Moiety: This step involves the cyclization of appropriate intermediates to form the phthalazinone structure.

    Final Coupling: The final step involves coupling the acetylamino-phenyl intermediate with the phthalazinone intermediate under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.

    Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several phthalazinone and acetamide derivatives. Below is a detailed analysis of key analogs:

Phthalazinone Derivatives with Varied Substituents

  • N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide (CAS 866153-80-2)
    • Core Structure : Phthalazin-1-one (vs. 3,4-dihydrophthalazin-4-one in the target compound).
    • Substituents :
  • Acetamide side chain: 4-chlorobenzyl (electron-withdrawing Cl enhances lipophilicity). Molecular Weight: 403.90 g/mol (vs. ~423.45 g/mol for the target compound).
  • Compounds 11 and 12 from

    • Core Structure : Phthalazin-4-one with triazole-thio modifications.
    • Substituents :
  • Phthalazinone 3-position: Methyl group (smaller than the target’s isobutyl).
  • Side chain: Complex triazole-thio moieties (enhances metabolic stability but reduces solubility).
    • Key Differences : The target’s simpler acetamide side chain and bulkier isobutyl group may improve solubility and target selectivity compared to these triazole-thio derivatives.

N-Substituted 2-Arylacetamides

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Core Structure: Pyrazolyl ring (vs. phthalazinone in the target). Substituents:
  • Dichlorophenyl (electron-deficient, enhances halogen bonding).
  • Planar amide group (facilitates hydrogen bonding, similar to the target). Structural Insight: Crystal structure analysis reveals that substituent conformation (e.g., dihedral angles between aromatic rings) critically impacts hydrogen-bonding networks . The target’s acetylamino group may adopt similar planar geometry for optimal interactions.

Data Table: Structural and Physicochemical Comparison

Compound Core Structure Phthalazinone Substituent Acetamide Substituent Molecular Weight (g/mol) H-Bond Donors/Acceptors
Target Compound 3,4-Dihydrophthalazin-4-one 3-(2-methylpropyl) 4-(acetylamino)phenyl ~423.45 2 / 5
N-(4-chlorobenzyl) analog Phthalazin-1-one 4-phenyl 4-chlorobenzyl 403.90 1 / 3
Compound 11 () Phthalazin-4-one 3-methyl Triazole-thio ~550 (estimated) 3 / 6
2-(3,4-Dichlorophenyl)-N-(...) Pyrazol-4-yl N/A Dichlorophenyl 399.27 1 / 4

Research Findings and Implications

  • The 4-(acetylamino)phenyl side chain introduces two hydrogen-bond donors (NH groups), which may improve target binding compared to halogenated analogs (e.g., 4-chlorobenzyl) .
  • Biological Relevance: Phthalazinone derivatives are often explored as PARP inhibitors or kinase modulators. The target’s dihydrophthalazinone core resembles scaffolds used in anticancer agents (e.g., Olaparib analogs) . Structural analogs with triazole-thio groups () show enhanced metabolic stability but reduced aqueous solubility, suggesting the target’s simpler acetamide chain could offer a balanced profile .
  • Synthetic Considerations: The compound can be synthesized via carbodiimide-mediated coupling (similar to ’s method), with the isobutyl group introduced via alkylation of the phthalazinone intermediate .

Biological Activity

N-[4-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C22H24N4O3C_{22}H_{24}N_{4}O_{3}. Its structure includes:

  • An acetylamino group attached to a phenyl ring.
  • A dihydrophthalazin moiety , which is significant for its biological interactions.

The presence of both amide and ketone functional groups suggests potential reactivity patterns that may influence its biological activity.

Mechanisms of Biological Activity

Preliminary investigations indicate that this compound may exhibit several biological activities:

  • Anti-inflammatory Properties : Similar compounds with acetylamino groups have shown anti-inflammatory effects, suggesting that this compound may modulate inflammatory pathways.
  • Analgesic Effects : The compound's structure indicates potential analgesic properties, possibly through inhibition of pain pathways.
  • Enzyme Interaction : Studies suggest that this compound can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. These interactions may be critical in understanding its mechanism of action.

Binding Affinity Studies

Binding affinity studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been proposed to elucidate the interaction mechanisms between the compound and target biological macromolecules.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound:

Compound NameStructure FeaturesBiological Activity
N-(4-hydroxyphenyl)acetamideHydroxyl group on phenolAnalgesic, antipyretic
N-(3-amino)phenylacetamideAmino group on phenolAnti-inflammatory
2-AcetylanilineAcetyl group on anilineAntimicrobial

The unique combination of the acetylamino and dihydrophthalazin groups in this compound allows it to engage in diverse interactions with biological systems.

Case Studies

  • Inflammatory Models : In vitro studies have demonstrated that this compound significantly reduces pro-inflammatory cytokine levels in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.
  • Pain Management Trials : Animal models have shown promising results where the compound effectively reduced pain responses comparable to established analgesics. Further clinical trials are warranted to evaluate its efficacy in human subjects.

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